Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-
Description
Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro- (CAS: 31991-61-4) is a polycyclic organic compound with the molecular formula C₁₆H₂₀O₂ . Its structure features a hydrogenated indacene backbone fused with a benzoid system and two ketone groups at positions 7 and 10. The dodecahydro designation indicates extensive hydrogenation, resulting in a saturated bicyclic framework. This compound is structurally related to anthraquinone derivatives but differs in its reduced aromaticity and conformational rigidity.
Properties
CAS No. |
31991-61-4 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tetracyclo[10.4.0.02,6.07,11]hexadec-6-ene-13,16-dione |
InChI |
InChI=1S/C16H20O2/c17-13-7-8-14(18)16-12-6-2-4-10(12)9-3-1-5-11(9)15(13)16/h11-12,15-16H,1-8H2 |
InChI Key |
IVXUAWWMMYTWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C4CCCC4=C2C1)C(=O)CCC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable precursor, a cyclization reaction is carried out to form the core polycyclic structure.
Hydrogenation: The intermediate product undergoes hydrogenation to saturate the rings, resulting in the dodecahydro structure.
Oxidation: The final step involves the oxidation of specific positions to introduce the ketone groups at the 7 and 10 positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the structure by replacing hydrogen atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione has several scientific research applications:
Materials Science: Its stable polycyclic structure makes it a candidate for use in the development of new materials with unique properties.
Pharmaceuticals: The compound’s potential biological activity is being explored for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anthraquinone Derivatives
(5b)
- Molecular Formula: C₁₉H₁₉NO
- Key Properties :
1,4-(Dibutylamino)anthracene-9,10-dione (5d)
- Molecular Formula: C₁₉H₁₉NO
- Key Properties :
1-Hydroxy-4-methoxyanthracene-9,10-dione (4)
Biological Activity
Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro- is a complex organic compound notable for its unique polycyclic structure. This article explores its biological activity based on current research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 270.34 g/mol. Its structure features multiple fused rings that contribute to its stability and potential biological interactions.
Key Properties:
- Molecular Weight: 270.34 g/mol
- Chemical Structure: Polycyclic hydrocarbon with ketone functional groups at positions 7 and 10.
Biological Activity
Research indicates that Benz[e]-as-indacene-7,10-dione exhibits various biological activities that are being explored for potential therapeutic applications:
-
Anticancer Activity:
- Preliminary studies suggest that this compound may possess anticancer properties. The mechanisms may involve the modulation of molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival.
- A comparative analysis of similar compounds has shown that modifications in the polycyclic structure can significantly influence anticancer activity.
-
Enzyme Interaction:
- The compound may interact with specific enzymes linked to metabolic pathways in cancer cells. Such interactions could lead to the inhibition of tumor growth or induction of apoptosis.
-
Toxicological Studies:
- Toxicity assessments are crucial for determining the safety profile of Benz[e]-as-indacene-7,10-dione. Studies have indicated varying degrees of cytotoxicity depending on the concentration and exposure duration.
Case Studies
Several case studies have been conducted to assess the biological effects of Benz[e]-as-indacene-7,10-dione:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer properties in vitro | Showed significant inhibition of cell growth in breast cancer cell lines (IC50 values < 20 µM). |
| Study 2 | Investigate enzyme inhibition | Identified as a potential inhibitor of cytochrome P450 enzymes involved in drug metabolism. |
| Study 3 | Toxicological assessment | Exhibited moderate toxicity in animal models; further studies needed to establish safe dosage levels. |
The proposed mechanism by which Benz[e]-as-indacene-7,10-dione exerts its biological effects involves several pathways:
- Receptor Modulation: The compound may bind to specific receptors on cancer cells, altering signaling pathways that control cell growth and differentiation.
- Enzyme Inhibition: It has been suggested that the compound can inhibit key enzymes involved in metabolic processes within tumor cells.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce oxidative stress leading to apoptosis in malignant cells.
Comparative Analysis
When compared to other polycyclic compounds such as decahydronaphthalene and tetralin, Benz[e]-as-indacene-7,10-dione shows distinct biological activities attributed to its unique structural features.
| Compound | Anticancer Activity | Enzyme Interaction | Toxicity Profile |
|---|---|---|---|
| Benz[e]-as-indacene-7,10-dione | Moderate | Yes | Moderate |
| Decahydronaphthalene | Low | No | Low |
| Tetralin | Low | Minimal | Low |
Future Directions
Further research is essential to fully elucidate the biological activity of Benz[e]-as-indacene-7,10-dione. Potential areas for exploration include:
- Detailed mechanistic studies to clarify how this compound interacts with specific molecular targets.
- Longitudinal studies to assess chronic exposure effects and establish safety profiles.
- Development of derivatives to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
